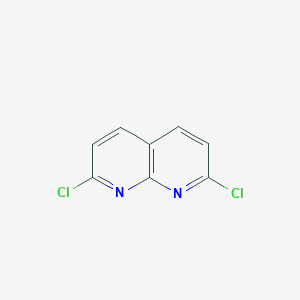

2,7-Dichloro-1,8-naphthyridine

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 2,7-Dichloro-1,8-naphthyridine derivatives has been explored through various methods, including palladium-catalyzed amidation processes and radical cyclization techniques. One approach involved catalytic amidation between 2-chloro- and 2,7-dichloro-1,8-naphthyridines and primary amides, yielding diamido-1,8-naphthyridines with good functional-group tolerance (G. Ligthart et al., 2006). Another method utilized tin-free radical cyclizations for constructing fused nitrogen-containing rings, demonstrating the versatility of 2,7-dichloro-1,8-naphthyridine in synthesizing complex heterocyclic compounds (E. Bacqué et al., 2004).

Molecular Structure Analysis

Structural characterization of 2,7-Dichloro-1,8-naphthyridine derivatives has revealed intricate molecular configurations. For instance, compounds derived from 2,7-dichloro-1,8-naphthyridine have been shown to exhibit diverse crystalline structures, demonstrating the compound's adaptability in forming various molecular architectures with potential opto-electrical applications (Kunyan Wang et al., 2012).

Chemical Reactions and Properties

The reactivity of 2,7-Dichloro-1,8-naphthyridine with nucleophiles has been extensively studied, showcasing its versatility in undergoing monosubstitution and disubstitution reactions. This reactivity pattern is crucial for the synthesis of a wide range of derivatives with varying functional groups, further expanding the compound's utility in chemical synthesis and material science (S. Sirakanyan et al., 2014).

Physical Properties Analysis

The physical properties of 2,7-Dichloro-1,8-naphthyridine derivatives have been characterized, indicating high thermal stability and phase transition temperatures. These findings are significant for the development of new materials with potential applications in electronics and photonics (Kunyan Wang et al., 2012).

Chemical Properties Analysis

The chemical properties of 2,7-Dichloro-1,8-naphthyridine derivatives, such as their ability to form complexes with metals and undergo various organic transformations, have been explored. These studies highlight the compound's potential as a versatile building block in organic synthesis and coordination chemistry (Ajay N Singh & R. Thummel, 2009).

Applications De Recherche Scientifique

Organic Synthesis

- Field : Organic Chemistry

- Application : “2,7-Dichloro-1,8-naphthyridine” is a compound useful in organic synthesis . It serves as a structural analog of the functional group 2,7-dichloroquinoline .

- Method : The protonated form of this molecule reacts with aryl chlorides to produce hydrogen bonds and generate supramolecular complexes .

- Results : These complexes have been shown to be stable in solution and have low efficiency for electron transfer reactions .

Synthesis of Difunctionalized-1,8-Naphthyridines

- Field : Medicinal Chemistry

- Application : “2,7-Dichloro-1,8-naphthyridine” is used in the synthesis of 2,7-difunctionalized-1,8-naphthyridines . These compounds have potential medicinal activity and are used as important binding units in the molecular design of synthetic receptors .

- Method : The synthesis involves starting from 2-amino-7-methylnaphthyridine, which is obtained by the condensation of commercially available 2,6-diaminopyridine and 3-oxo-butyraldehyde dimethyl acetal .

- Results : This method has led to the synthesis of four 2,7-difunctionalized-1,8-naphthyridines and a novel triethylene glycol ether-linked dinaphthyridine compound .

Biological Activities

- Field : Pharmacology

- Application : Substituted 1,8-naphthyridine compounds, which can be synthesized from “2,7-Dichloro-1,8-naphthyridine”, are used as antihypertensives, antiarrhythmics, herbicide safeners, and also as immunostimulants .

Ligands and Components of Light-Emitting Diodes

- Field : Materials Science

- Application : 1,8-Naphthyridines, which can be synthesized from “2,7-Dichloro-1,8-naphthyridine”, are used as ligands and components of light-emitting diodes .

Dye-Sensitized Solar Cells

- Field : Energy Science

- Application : 1,8-Naphthyridines, which can be synthesized from “2,7-Dichloro-1,8-naphthyridine”, are used in dye-sensitized solar cells .

Molecular Sensors

- Field : Sensor Technology

- Application : 1,8-Naphthyridines, which can be synthesized from “2,7-Dichloro-1,8-naphthyridine”, are used as molecular sensors .

Multicomponent Reactions

- Field : Synthetic Chemistry

- Application : “2,7-Dichloro-1,8-naphthyridine” can be used in multicomponent reactions (MCR) to efficiently generate a diverse set of complex molecular architectures which have wide application in medicinal chemistry and chemical biology .

Green Strategy in Friedländer Approach

- Field : Green Chemistry

- Application : “2,7-Dichloro-1,8-naphthyridine” can be used in the Friedländer approach using green strategy for the synthesis of 1,8-naphthyridines .

Hydroamination of Terminal Alkynes

Propriétés

IUPAC Name |

2,7-dichloro-1,8-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2N2/c9-6-3-1-5-2-4-7(10)12-8(5)11-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCTQOZWTYDPEPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C1C=CC(=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60447654 | |

| Record name | 2,7-dichloro-1,8-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60447654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,7-Dichloro-1,8-naphthyridine | |

CAS RN |

55243-02-2 | |

| Record name | 2,7-dichloro-1,8-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60447654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Azatricyclo[3.2.0.02,4]heptan-7-one,6-(1-methylethyl)-,(1alpha,2bta,4bta,5alpha)-(9CI)](/img/structure/B19024.png)

![3-[5-(4-Fluorophenyl)-5-hydroxy-1-oxopentyl]-4-phenyl-2-oxazolidinone](/img/structure/B19037.png)

![3-[5-(4-fluorophenyl)-1,5-dioxopentyl]-4-phenyl-(4S)-2-oxazolidinone](/img/structure/B19038.png)

![1-(tert-butyl)-3-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B19046.png)